4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide
CAS No.: 308300-44-9
Cat. No.: VC11793643
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308300-44-9 |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide |
| Standard InChI | InChI=1S/C16H18N2O4S/c19-10-8-17-14(20)7-4-9-18-15(21)13(23-16(18)22)11-12-5-2-1-3-6-12/h1-3,5-6,11,19H,4,7-10H2,(H,17,20)/b13-11+ |
| Standard InChI Key | OXJSKNNKJVELAB-ACCUITESSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NCCO |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NCCO |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NCCO |
Introduction
Synthesis of Thiazolidinones
Thiazolidinones are synthesized through multi-step organic reactions. These processes typically involve the condensation of thiourea or thioacetamide with aldehydes or ketones, followed by cyclization to form the thiazolidine ring. The synthesis of compounds like 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide would likely involve similar methods, with careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products.
Biological Activities of Thiazolidinones
Thiazolidinones have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties. They often act by inhibiting enzymes involved in inflammatory processes or by interacting with specific molecular targets within biological systems. For instance, compounds with similar structures to 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide may exhibit therapeutic potential by modulating biological pathways related to inflammation or cancer.
[(5Z)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic Acid
-
Chemical Formula: C12H9NO4S
-
Molecular Weight: 263.27 g/mol
-
CAS Number: 178881-05-5
-
Description: This compound is a thiazolidinone derivative with potential biological activities. It is used in research settings to explore its chemical properties and biological effects .
4-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide
-
Chemical Formula: C21H20N2O3S
-
Molecular Weight: 318.39 g/mol (not specified in the search results but calculated based on the formula)
-
CAS Number: 378224-68-1
-
Description: This compound is another thiazolidinone derivative with diverse biological activities. It is studied for its potential therapeutic applications in medicinal chemistry.
Research Findings and Applications
Thiazolidinones are utilized in various scientific fields due to their potential therapeutic applications. They are often used in research settings to explore their chemical properties and biological effects, which can lead to the development of new drugs or therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume